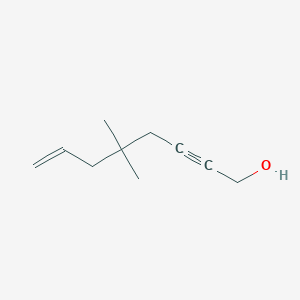

5,5-Dimethyloct-7-EN-2-YN-1-OL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

116440-76-7 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

5,5-dimethyloct-7-en-2-yn-1-ol |

InChI |

InChI=1S/C10H16O/c1-4-7-10(2,3)8-5-6-9-11/h4,11H,1,7-9H2,2-3H3 |

InChI Key |

PTRLWIBDJWWMBR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC=C)CC#CCO |

Origin of Product |

United States |

Significance of Enyne Alcohols in Advanced Chemical Transformations

Enyne alcohols are highly valued substrates in organic synthesis due to the dual reactivity of their alkene and alkyne groups. This unique structural feature allows for a diverse array of chemical transformations, enabling the construction of complex cyclic and acyclic molecules from relatively simple precursors. These compounds are key intermediates in the synthesis of natural products and other biologically relevant molecules. scilit.comacs.org

The strategic placement of the hydroxyl group in enyne alcohols plays a crucial role in directing and activating the molecule for various reactions. researchgate.net It can participate directly in reactions or influence the stereochemical outcome of transformations occurring at the adjacent unsaturated bonds.

Key transformations involving enyne alcohols include:

Metathesis Reactions: Enyne metathesis is a powerful, atom-economical reaction that reorganizes the carbon-carbon double and triple bonds to form conjugated dienes, which are themselves valuable synthetic intermediates. beilstein-journals.org

Cycloisomerization Reactions: Catalyzed by transition metals like gold, rhodium, or iridium, enyne alcohols can undergo cycloisomerization to form a wide variety of heterocyclic and carbocyclic structures. acs.orgwiley.com These reactions are often highly stereoselective.

Coupling Reactions: The alkyne and alkene moieties can participate in various cross-coupling reactions, such as Sonogashira, Suzuki, and Hiyama couplings, to build more complex molecular scaffolds. researcher.lifeorganic-chemistry.org

Reductive Deoxygenation: The alcohol group in enynols can be selectively removed to produce 1,4-enynes, which are important structural motifs found in some natural products with notable anticancer activities. rsc.org

The table below summarizes some of the pivotal catalytic systems employed in the transformation of enyne alcohols and related structures.

Table 1: Catalytic Systems for Enyne Alcohol Transformations

| Catalyst System | Transformation Type | Product Type | Reference |

|---|---|---|---|

| Gold(I) Complexes | Cycloisomerization / Addition | Substituted Allenes, Indenes | acs.org |

| Rhodium(I) Complexes | Cycloisomerization | Pyrrolidines, Tetrahydrofurans | wiley.com |

| Ruthenium(II) Complexes | Hydrogen Transfer / C-C Coupling | Homopropargyl Alcohols | nih.gov |

| Cobalt(III) Complexes | C-H Bond Addition | Allenyl Alcohols | nih.gov |

Scope of Academic Research on Polyunsaturated Alcohols, with Focus on Enynes

Strategies for Carbon-Carbon Bond Formation in Enyne Systems

The assembly of the enyne backbone is the central task in synthesizing molecules like this compound. The formation of specific carbon-carbon bonds, particularly those linking the sp-hybridized carbons of the alkyne to adjacent sp3 and sp2 centers, is paramount. Methodologies range from metal-mediated cross-couplings to classical nucleophilic substitutions and complex rearrangements.

Metal-catalyzed cross-coupling reactions are powerful tools for forging carbon-carbon bonds that are otherwise difficult to form. For constructing enyne systems, reactions like the Sonogashira, Suzuki, and Stille couplings are indispensable. The Sonogashira coupling, which typically involves the reaction of a terminal alkyne with a vinyl halide or triflate, is particularly well-suited for directly creating the alkyne-alkene linkage found in many conjugated enynes.

These reactions are characterized by their high efficiency and functional group tolerance. The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and preventing side reactions such as alkyne homocoupling (Glaser coupling). Research findings indicate that palladium catalysts, often in combination with a copper(I) co-catalyst, provide superior results. For instance, the coupling of a protected propargyl alcohol with a vinyl bromide can be achieved using a catalyst system like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) and copper(I) iodide (CuI) in the presence of an amine base.

The table below summarizes representative data for Sonogashira couplings in the synthesis of model enyne systems, highlighting the impact of different catalyst systems and substrates on reaction outcomes.

| Terminal Alkyne Substrate | Vinyl Halide Substrate | Catalyst System | Base/Solvent | Yield (%) |

|---|---|---|---|---|

| Propargyl Alcohol (THP-protected) | 1-Bromostyrene | Pd(PPh3)4 (2 mol%), CuI (4 mol%) | Et3N / THF | 91 |

| 1-Hexyne | (E)-1-Iodo-1-octene | PdCl2(PPh3)2 (3 mol%), CuI (5 mol%) | Pyrrolidine / DMF | 88 |

| Trimethylsilylacetylene | Vinyl Bromide | Pd(OAc)2 (2 mol%), SPhos (4 mol%) | K2CO3 / Toluene | 94 |

Propargylic substitution offers a direct and versatile route to enyne alcohols. This strategy involves the reaction of a nucleophile with a substrate containing a leaving group at a propargylic position (a carbon adjacent to an alkyne). A highly relevant approach for synthesizing this compound involves the alkylation of an acetylide.

For example, a convergent synthesis could involve the deprotonation of a protected propargyl alcohol using a strong base like n-butyllithium to form a lithium acetylide. This potent nucleophile can then react with a suitable electrophile, such as 1-bromo-3,3-dimethyl-5-hexene, via an SN2 reaction to construct the complete carbon skeleton.

Regioselectivity can be a concern in these reactions, as SN2' pathways (allenylic substitution) can compete with the desired SN2 pathway. The choice of metal counterion, solvent, and the nature of the nucleophile and electrophile are critical for controlling the reaction outcome. The use of "soft" nucleophiles, often derived from copper acetylides, typically favors the desired propargylic substitution over the allenylic alternative.

The following table illustrates the regiochemical outcome of propargylic substitution based on the nucleophile and reaction conditions.

| Propargylic Electrophile | Nucleophile | Key Additive/Condition | Major Product (Ratio SN2:SN2') |

|---|---|---|---|

| 1-Bromo-2-butyne | (CH3)2CuLi (Lithium dimethylcuprate) | Ether, -78 °C | SN2' product (Allene) (>98:2) |

| 1-Bromo-2-butyne | NaC≡CPh (Sodium phenylacetylide) | Liquid NH3 | SN2 product (Conjugated Enyne) (>95:5) |

| Propargyl Mesylate | Allyl-MgBr | CuI (cat.) | SN2' product (1,5-Enyne) (90:10) |

While direct coupling and substitution are common, rearrangement reactions provide sophisticated pathways to complex enyne structures. Sigmatropic rearrangements, such as the [3,3]-Claisen rearrangement of propargyl vinyl ethers, can generate allenic carbonyl compounds that serve as valuable precursors to enyne alcohols after isomerization and reduction.

Another powerful modern technique is enyne metathesis. This reaction, typically catalyzed by ruthenium (Grubbs-type) or molybdenum (Schrock-type) alkylidenes, can rearrange the bonds within a 1,n-enyne substrate. While often used for cyclization (ring-closing enyne metathesis), it can also be applied in acyclic cross-metathesis to form new enyne structures. Although not a direct route to this compound, these methods are fundamental in generating diverse structural analogs with precisely controlled geometry.

Stereoselective and Regioselective Approaches in Enyne Alcohol Synthesis

Achieving high levels of selectivity is a hallmark of modern organic synthesis. In the context of enyne alcohols, regioselectivity is crucial in reactions like propargylic substitution, as discussed previously (2.1.2), to avoid the formation of undesired allene (B1206475) isomers.

Stereoselectivity becomes paramount when synthesizing chiral enyne alcohols, which are analogs of the target compound. Asymmetric synthesis can be achieved through several methods:

Chiral Auxiliary Approach: A chiral auxiliary is temporarily attached to the molecule to direct the stereochemical outcome of a key reaction, after which it is removed.

Chiral Reagent Approach: A stoichiometric chiral reagent, such as a borane (B79455) derived from α-pinene, is used for an asymmetric reduction of a precursor ynone.

Asymmetric Catalysis: A small amount of a chiral catalyst is used to generate a large amount of a single enantiomer of the product. For instance, the asymmetric reduction of an enynone using a chiral ruthenium-BINAP catalyst can produce a propargylic alcohol with high enantiomeric excess (e.e.).

The table below compares a non-selective reduction with a state-of-the-art asymmetric catalytic reduction for a model enynone substrate.

| Substrate | Reducing Agent / Catalyst | Conditions | Product | Enantiomeric Excess (e.e.) |

|---|---|---|---|---|

| Oct-7-en-2-yn-1-one | Sodium Borohydride (B1222165) (NaBH4) | Methanol, 0 °C | Racemic Oct-7-en-2-yn-1-ol | 0% |

| Oct-7-en-2-yn-1-one | (R)-BINAP-RuCl2 / H2 | Ethanol, 40 atm H2 | (R)-Oct-7-en-2-yn-1-ol | >98% |

Convergent and Linear Synthesis Strategies for Polyfunctional Organic Molecules

For this compound, a convergent approach is highly advantageous. The molecule can be retrosynthetically disconnected into two primary fragments:

Fragment A: A C3 unit derived from propargyl alcohol (HO-CH2-C≡CH).

Fragment B: A C5 unit, such as 1-bromo-3,3-dimethylpent-4-ene, containing the quaternary center and the terminal alkene.

These two fragments can be synthesized separately and then coupled, for example, via the alkylation of the lithium acetylide of protected propargyl alcohol with the Fragment B bromide. This single coupling step rapidly assembles the entire carbon skeleton.

The following table provides a theoretical comparison between a linear and a convergent approach for a target molecule of similar complexity.

| Metric | Linear Synthesis | Convergent Synthesis |

|---|---|---|

| Longest Linear Sequence | 10 steps | 5 steps (for the longest fragment) + 1 coupling step |

| Average Yield per Step | 90% | 90% |

| Calculated Overall Yield | (0.90)^10 ≈ 35% | (0.90)^5 * (0.90)^4 * (0.90)^1 ≈ 48% (assuming two fragments and one coupling) |

| Efficiency & Material Throughput | Low; early-stage losses are magnified | High; allows for large-scale preparation of fragments |

Reactivity and Mechanistic Investigations of 5,5 Dimethyloct 7 En 2 Yn 1 Ol

Electrophilic Additions to the Enyne Moiety: Theoretical and Experimental Studies

The carbon-carbon double and triple bonds of the enyne moiety are regions of high electron density, making them susceptible to attack by electrophiles. The regioselectivity of such additions is influenced by electronic and steric factors, as well as the nature of the electrophilic agent.

In the case of 5,5-Dimethyloct-7-en-2-yn-1-ol, the gem-dimethyl group at the C5 position creates significant steric hindrance, which would influence the approach of an electrophile. Transition metal catalysts, particularly those that are "alkynophilic" like gold, platinum, and silver, can activate the alkyne for nucleophilic attack. ucl.ac.ukacs.org For instance, gold-catalyzed reactions often proceed through the formation of a vinylgold intermediate after a nucleophile attacks the activated alkyne. ucl.ac.uk

Dihalohydration reactions of propargylic alcohols can be achieved with or without a gold catalyst, depending on the halogen source, leading to highly regioselective products. nih.gov These reactions are believed to proceed through the participation of the solvent (like acetonitrile) to form a 5-halo-1,3-oxazine intermediate. nih.gov

Table 1: Representative Electrophilic Additions to Enyne Systems

| Reaction Type | Reagents | Expected Product Type for an Enyne Alcohol |

|---|---|---|

| Hydrohalogenation | HX (e.g., HCl, HBr) | Halogenated dienes or allenes |

| Halogenation | X₂ (e.g., Br₂, I₂) | Dihalo- or tetrahalo-alkanes/alkenes |

| Hydration | H₂O, H⁺ or metal catalyst (e.g., Au, Hg) | Enones or ketones ucl.ac.uk |

Transformations Involving the Propargylic Alcohol Functionality

Propargylic alcohols are versatile bifunctional building blocks in organic synthesis. northeastern.eduresearchgate.net Their reactivity stems from the hydroxyl group and the adjacent alkyne, which can undergo a wide array of transformations. researchgate.net

Transition metals are widely used to catalyze reactions at the propargylic alcohol moiety. Coinage metals (Cu, Ag, Au) are particularly effective. northeastern.edu

Meyer-Schuster Rearrangement : This is a classic acid-catalyzed isomerization of a propargylic alcohol to an α,β-unsaturated carbonyl compound. researchgate.net Gold and other transition metal catalysts can facilitate this rearrangement under milder conditions. ucl.ac.ukresearchgate.net For this compound, this would result in the formation of an enone.

Propargylic Substitution : The hydroxyl group can be substituted by various nucleophiles. nih.govrsc.org This reaction is often promoted by Lewis acids or transition metal catalysts like ruthenium, iron, or silver, which activate the hydroxyl group as a leaving group, often via the formation of a propargylic cation or an allenyl-metal intermediate. nih.govrsc.orgrsc.org

Cyclization/Isomerization : Platinum catalysts can trigger cyclization reactions of propargylic alcohols containing other nucleophilic groups. nih.gov For example, PtCl₂ can catalyze the cycloisomerization of 1,6-enynes that have a heteroatom substituent at the propargylic position. researchgate.net

Hydroamination : Gold catalysts can achieve the intermolecular hydroamination of propargylic alcohols with anilines with high regioselectivity, leading to 3-hydroxyimines, which can be further converted to 1,3-aminoalcohols or 3-hydroxyketones. ucl.ac.uk

While many transformations are catalyzed, the propargylic hydroxyl group can also participate in reactions without a metal catalyst, often under thermal or acidic/basic conditions.

Favorskii-type Reactions : In the presence of a weak base, direct propargylation of carbonyl compounds can occur. mdpi.com

Claisen Rearrangement : Propargyl vinyl ethers, which can be formed from propargylic alcohols, undergo thermal acs.orgacs.org-sigmatropic rearrangements to produce allenic aldehydes or ketones. csic.es

Dihalohydration : While some dihalohydration reactions are gold-catalyzed, the formation of α,α-dichloro-β-hydroxyketones from propargylic alcohols can be achieved using trichloroisocyanuric acid in the absence of a catalyst. nih.gov

Computational Studies on Reaction Mechanisms and Transition States in Alkyne-Alkene Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of reactions involving enynes. nih.gov

Mechanism Elucidation : DFT calculations help to map out the potential energy surfaces of reactions, identifying intermediates and transition states. rsc.org For instance, computational studies have been used to understand the ligand-controlled selectivity in Ni-catalyzed cycloadditions of enes and allenes, distinguishing between pathways leading to different products. acs.org

Selectivity Prediction : Computational models can explain and predict the regioselectivity and stereoselectivity of reactions. Studies on Rh-catalyzed cycloadditions have shown how the bulkier substituent on an alkyne typically prefers a distal position in the transition state. nih.gov In other cases, catalyst distortion has been identified as the controlling factor for stereochemical outcomes. cornell.edu

Transition State Analysis : The structure and energetics of transition states in alkyne-alkene reactions, such as those in Rh-catalyzed [3+2+1] cycloadditions, have been investigated computationally. researchgate.net The Activation Strain Model (ASM) combined with Energy Decomposition Analysis (EDA) allows for a quantitative understanding of the factors, such as strain and interaction energies, that control reactivity and barriers in transition states. nih.gov These methods have been applied to study the insertion of alkynes into metal-element bonds. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile (B52724) |

| Trichloroisocyanuric acid |

| N-iodosuccinimide |

| Carbon monoxide |

| Anilines |

| 3-hydroxyimines |

| 1,3-aminoalcohols |

| 3-hydroxyketones |

| α,α-dihalo-β-hydroxyketones |

| Propargyl vinyl ethers |

| Allenic aldehydes |

Advanced Spectroscopic Techniques for Structural Elucidation of 5,5 Dimethyloct 7 En 2 Yn 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Enyne Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for delineating the carbon-hydrogen framework of organic molecules. universiteitleiden.nldoi.orgescholarship.orgcore.ac.ukwu.ac.th For a molecule with the complexity of 5,5-Dimethyloct-7-en-2-yn-1-ol, both one-dimensional and two-dimensional NMR techniques are indispensable for complete signal assignment.

One-Dimensional NMR (¹H and ¹³C) Applications

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most direct information regarding the chemical environment of the hydrogen and carbon atoms within this compound. universiteitleiden.nlcore.ac.uk

The ¹H NMR spectrum would be expected to show distinct signals for the protons of the hydroxymethyl group (-CH₂OH), the vinylic protons of the terminal double bond, and the protons on the carbon atoms adjacent to the quaternary center and the triple bond. The integration of these signals would confirm the number of protons in each unique environment, while the coupling patterns (multiplicity) would reveal the connectivity between adjacent non-equivalent protons.

The ¹³C NMR spectrum provides complementary information by identifying the number of unique carbon environments. Key signals would include those for the sp-hybridized carbons of the alkyne, the sp²-hybridized carbons of the alkene, the carbon bearing the hydroxyl group, the quaternary carbon, and the methyl carbons. The chemical shifts of these signals are highly indicative of the electronic environment of each carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C1 (-CH₂OH) | 3.5 - 4.5 | 50 - 65 |

| C2 (-C≡C-) | - | 80 - 90 |

| C3 (-C≡C-) | - | 80 - 90 |

| C4 (-CH₂-) | 2.0 - 2.5 | 30 - 40 |

| C5 (-C(CH₃)₂-) | - | 35 - 45 |

| C6 (-CH₂-) | 2.0 - 2.5 | 40 - 50 |

| C7 (=CH-) | 5.5 - 6.0 | 130 - 140 |

| C8 (=CH₂) | 5.0 - 5.5 | 115 - 125 |

| C5-CH₃ | 0.9 - 1.2 | 25 - 35 |

| OH | Variable | - |

Note: These are estimated ranges and actual values can vary based on solvent and other experimental conditions.

Two-Dimensional NMR Techniques (COSY, TOCSY, HMBC, HSQC, NOESY) in Complex Structure Assignment

While 1D NMR provides a foundational understanding, 2D NMR techniques are crucial for assembling the complete molecular structure of this compound by revealing through-bond and through-space correlations. wiley-vch.dempg.degoogle.comnih.govnih.gov

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) would establish the proton-proton coupling networks within the molecule. For instance, COSY would show correlations between the protons on C1 and the hydroxyl proton (if not exchanged), and between the protons on C6 and the vinylic protons on C7 and C8.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This is vital for assigning the carbon signals based on the already assigned proton signals. google.comnih.gov

HMBC (Heteronuclear Multiple Bond Correlation) is arguably one of the most powerful 2D NMR experiments for this molecule. It reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include those from the methyl protons to the quaternary carbon (C5) and the adjacent methylene (B1212753) carbon (C4 and C6), and from the hydroxymethyl protons (C1) to the acetylenic carbons (C2 and C3).

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This can be useful in determining the preferred conformation of the molecule in solution.

Mass Spectrometry for Molecular Structural Information

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. nih.govnist.govrsc.orgmdpi.combmrb.io For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₁₀H₁₆O.

The electron ionization (EI) mass spectrum would likely exhibit a molecular ion peak (M⁺) and a series of fragment ions. Characteristic fragmentation patterns for unsaturated alcohols include the loss of a water molecule, cleavage of the carbon-carbon bond adjacent to the oxygen atom, and fragmentation at the allylic and propargylic positions. The presence of the gem-dimethyl group would likely lead to a prominent peak corresponding to the loss of a methyl group or the formation of a stable tert-butyl cation.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Identity |

| 152 | [M]⁺ (Molecular Ion) |

| 137 | [M - CH₃]⁺ |

| 134 | [M - H₂O]⁺ |

| 95 | [M - C₄H₇]⁺ (cleavage at C4-C5) |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Infrared and Ultraviolet-Visible Spectroscopy in Functional Group Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in a molecule by observing the absorption of electromagnetic radiation. wu.ac.thnih.goveuropa.eu

The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the alcohol. The C≡C triple bond stretch would appear as a weak to medium band around 2100-2260 cm⁻¹. The C=C double bond stretch would be observed in the 1620-1680 cm⁻¹ region. Additionally, C-H stretching vibrations for sp², sp³, and sp hybridized carbons would be seen around 3000-3100 cm⁻¹, 2850-3000 cm⁻¹, and ~3300 cm⁻¹ (for a terminal alkyne, though this molecule has an internal alkyne) respectively.

UV-Vis spectroscopy is particularly useful for analyzing conjugated systems. rsc.orgncsu.edu The enyne chromophore in this compound, although not extensively conjugated, would be expected to show absorption in the UV region, likely below 250 nm. The exact wavelength of maximum absorbance (λ_max) would provide further confirmation of the electronic structure of the conjugated system.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H (alcohol) | 3200 - 3600 (broad) |

| C-H (sp²) | 3010 - 3095 |

| C-H (sp³) | 2850 - 2960 |

| C≡C (alkyne) | 2100 - 2260 (weak to medium) |

| C=C (alkene) | 1620 - 1680 |

| C-O (alcohol) | 1050 - 1150 |

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR, MS, and IR/UV-Vis spectroscopy provide a wealth of information about the structure of a molecule in the solution or gas phase, X-ray crystallography offers the definitive determination of the three-dimensional structure in the solid state. escholarship.orgphcogj.comdss.go.th

For this compound, obtaining a single crystal of suitable quality would allow for the precise measurement of bond lengths, bond angles, and torsional angles. This technique would unambiguously confirm the connectivity of all atoms and the stereochemistry of the molecule. The resulting crystal structure would provide an exact model of the molecule's conformation in the solid state, revealing details about intermolecular interactions such as hydrogen bonding involving the hydroxyl group. The successful application of X-ray crystallography would solidify the structural assignment derived from the spectroscopic methods discussed previously.

Computational and Theoretical Chemistry Studies of 5,5 Dimethyloct 7 En 2 Yn 1 Ol

Quantum Chemical Calculations for Electronic Structure and Conformational Analysis

Quantum chemical calculations are fundamental to elucidating the three-dimensional structure and electronic properties of 5,5-Dimethyloct-7-en-2-yn-1-ol. These methods solve approximations of the Schrödinger equation to determine the molecule's energy and wavefunction, from which all other electronic properties can be derived.

Electronic Structure: The electronic structure of this compound is characterized by its unique combination of functional groups: a terminal alcohol (-OH), an internal alkyne (-C≡C-), a gem-dimethyl group (-C(CH₃)₂-), and a terminal alkene (-CH=CH₂). Quantum calculations, such as Hartree-Fock (HF) and post-HF methods, can map the electron density distribution. This reveals the polarization of the molecule, highlighting the electronegative oxygen atom and the electron-rich pi systems of the double and triple bonds. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key outputs. For this molecule, the HOMO is likely localized on the electron-rich en-yne system, while the LUMO would be the corresponding antibonding orbital. The energy gap between the HOMO and LUMO provides insight into the molecule's kinetic stability and electronic transition properties. researchgate.net

Conformational Analysis: The molecule possesses several single bonds, allowing for multiple rotational isomers (conformers). Conformational analysis using quantum calculations aims to identify the most stable, low-energy spatial arrangements. By systematically rotating the bonds—specifically the C1-C2, C3-C4, C4-C5, and C5-C6 bonds—a potential energy surface can be generated. The minima on this surface correspond to stable conformers. The steric bulk of the gem-dimethyl group at the C5 position significantly restricts the rotational freedom around the C4-C5 and C5-C6 bonds, likely favoring staggered conformations that minimize steric strain. Computational modeling can reveal the planar geometry at the triple bond and the influence of the hydroxyl and methyl groups on steric interactions. vulcanchem.com The relative abundance of different conformers at a given temperature can be predicted using the Boltzmann distribution based on their calculated energy differences.

Density Functional Theory (DFT) Applications in Predicting Spectroscopic Properties and Chemical Shifts

Density Functional Theory (DFT) has become a primary tool in computational chemistry for its balance of accuracy and computational cost, making it ideal for predicting the properties of medium-sized organic molecules. acs.org It is particularly effective for forecasting spectroscopic data, which is essential for experimental characterization.

Predicting Spectroscopic Properties: DFT calculations can simulate the vibrational frequencies of this compound, which correspond to the peaks in an infrared (IR) spectrum. Key predicted vibrational modes would include the O-H stretch of the alcohol, the C≡C stretch of the alkyne, the C=C stretch of the alkene, and various C-H stretching and bending modes. These calculations can help assign experimental spectra and understand how conformational changes affect vibrational frequencies.

Predicting Chemical Shifts: DFT is also widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (δ). By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C) in the presence of an external magnetic field, a theoretical NMR spectrum can be generated. These predictions are highly sensitive to the molecule's geometry, making them a powerful tool for confirming stereochemistry and conformational preferences. acs.org For this compound, DFT would predict distinct chemical shifts for the protons and carbons of the alcohol, the sp-hybridized carbons of the alkyne, the sp²-hybridized carbons of the alkene, and the sterically hindered gem-dimethyl group.

Below is an interactive table showing hypothetical, yet chemically reasonable, ¹H and ¹³C NMR chemical shifts for this compound, as would be predicted by DFT calculations.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C1 (-CH₂OH) | 3.7 - 4.2 | 50 - 55 |

| C2 (-C≡C-) | - | 80 - 85 |

| C3 (-C≡C-) | - | 85 - 90 |

| C4 (-CH₂-) | 2.2 - 2.5 | 40 - 45 |

| C5 (-C(CH₃)₂-) | - | 35 - 40 |

| C5-CH₃ | 1.0 - 1.2 | 25 - 30 |

| C6 (-CH₂-) | 2.1 - 2.4 | 45 - 50 |

| C7 (-CH=) | 5.7 - 6.0 | 135 - 140 |

| C8 (=CH₂) | 5.0 - 5.3 | 115 - 120 |

| OH | 1.5 - 3.0 (variable) | - |

Theoretical Investigations of Reactivity, Selectivity, and Steric Effects in Polyunsaturated Alcohol Systems

Theoretical studies are invaluable for understanding the complex reactivity of polyfunctional molecules like this compound. By modeling reaction pathways and transition states, chemists can predict the most likely outcomes of a given reaction.

Reactivity and Selectivity: The molecule has three primary reactive sites: the hydroxyl group, the alkyne, and the alkene.

Hydroxyl Group: Can undergo oxidation to an aldehyde or participate in substitution or elimination reactions. msu.edu

Alkyne: Can be hydrated, reduced, or undergo coupling reactions. As a propargylic alcohol, it is susceptible to the Meyer-Schuster rearrangement under acidic conditions to form an α,β-unsaturated ketone. ucl.ac.uk

Alkene: Can undergo addition reactions (e.g., hydrogenation, halogenation) or oxidation.

Theoretical investigations can determine the activation energies for reactions at each of these sites. For instance, in a selective hydrogenation, calculations can predict whether a catalyst would preferentially bind to and reduce the double bond or the triple bond. acs.org Studies on similar systems show that alkanethiol self-assembled monolayers on palladium catalysts can increase selectivity by sterically favoring the hydrogenation of polyunsaturated reactants over monounsaturated ones. acs.org

Steric Effects: The gem-dimethyl group at C5 exerts a significant steric effect, acting as a bulky shield that hinders the approach of reagents to adjacent functional groups. Theoretical models can quantify this steric hindrance by calculating the energy penalty for a reagent's approach from different trajectories. This effect would likely make the alkyne less accessible than the alkene for certain catalytic reactions. For example, in an acid-catalyzed dehydration, the steric hindrance around the neighboring methylene (B1212753) group could influence the formation of the predominant non-Zaitsev elimination product. msu.edu Similarly, steric hindrance can retard SN2 substitution reactions. msu.edu

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior

While quantum mechanics excels at describing individual molecules, Molecular Dynamics (MD) simulations are used to model the behavior of molecules in a condensed phase, such as in a solvent. nsf.gov MD simulations track the positions and velocities of all atoms in a system over time based on a classical mechanical force field.

For this compound, MD simulations can provide insights into:

Solvation: How solvent molecules (e.g., water, ethanol) arrange themselves around the solute. Radial distribution functions can be calculated to show the probability of finding a solvent molecule at a certain distance from the polar alcohol head or the nonpolar hydrocarbon tail.

Conformational Dynamics: How the molecule flexes, bends, and rotates in solution. Unlike the static picture from quantum calculations, MD shows the dynamic interconversion between different conformers and their relative lifetimes.

Hydrophobic/Hydrophilic Interactions: MD can model how the hydrophobic hydrocarbon chain interacts with itself and the solvent, potentially leading to aggregation or specific orientations at interfaces. The polar alcohol group will form hydrogen bonds with protic solvents, and the strength and dynamics of these bonds can be studied. rsc.org

Force fields like OPLS (Optimized Potentials for Liquid Simulations) have been specifically parameterized for unsaturated alcohols and ethers, allowing for accurate simulations of their liquid properties and hydration free energies. acs.org These simulations are critical for understanding properties like solubility and how the molecule will behave in a complex biological or chemical environment.

Chromatographic Separation and Purification Methodologies for Enyne Alcohols

Principles and Applications of Column Chromatography in Organic Synthesis

Column chromatography is a fundamental and widely used purification technique in organic chemistry, operating on the principle of differential adsorption. glasp.cobyjus.com A solvent (the mobile phase) flows through a column packed with a solid adsorbent (the stationary phase), carrying the components of a mixture at different rates. jove.comorgchemboulder.com For enyne alcohols like 5,5-Dimethyloct-7-en-2-yn-1-ol, which possess both polar (hydroxyl group) and nonpolar (hydrocarbon chain) regions, this method is particularly effective.

The separation is governed by the varying affinities of the mixture's components for the stationary and mobile phases. quora.comchromatographytoday.com Polar compounds, such as alcohols, tend to adsorb more strongly to a polar stationary phase (like silica (B1680970) gel or alumina) and thus move down the column more slowly. byjus.comorgchemboulder.com Nonpolar compounds have a weaker interaction with the stationary phase and are eluted more quickly by the mobile phase. byjus.com

The choice of stationary and mobile phases is crucial for successful separation. Silica gel is the most common stationary phase due to its versatility and effectiveness in separating compounds with a range of polarities. The mobile phase, or eluent, is typically a mixture of solvents, and its polarity can be adjusted to control the elution of the compounds. orgchemboulder.com A common strategy is to start with a nonpolar solvent and gradually increase the polarity (gradient elution) to sequentially elute compounds of increasing polarity. orgchemboulder.comlongdom.org

Key Parameters in Column Chromatography:

| Parameter | Description | Relevance to Enyne Alcohol Purification |

| Stationary Phase | The solid adsorbent packed in the column (e.g., silica gel, alumina). | Silica gel is typically effective for separating enyne alcohols due to the polarity of the hydroxyl group. |

| Mobile Phase (Eluent) | The solvent or solvent mixture that flows through the column. | A mixture of a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is commonly used, with the ratio adjusted to achieve optimal separation. |

| Adsorption | The process of a substance adhering to the surface of the stationary phase. | The polar hydroxyl group of the enyne alcohol will have a stronger adsorption to silica gel compared to nonpolar byproducts. |

| Elution | The process of washing the separated components off the column with the mobile phase. | By carefully selecting the eluent polarity, the target enyne alcohol can be eluted in a pure fraction. |

For the purification of this compound, a typical column chromatography setup would involve silica gel as the stationary phase and a gradient of hexane (B92381) and ethyl acetate (B1210297) as the mobile phase. Less polar impurities would elute first, followed by the target enyne alcohol as the polarity of the mobile phase is increased.

Advanced Liquid Chromatography Techniques (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a more advanced form of column chromatography that utilizes high pressure to force the mobile phase through a column packed with smaller particles. nih.gov This results in significantly higher resolution and faster separation times compared to traditional column chromatography. nih.gov HPLC can be used for both analytical purposes (to determine the purity and composition of a sample) and preparative purposes (to isolate and purify larger quantities of a compound). hplcvials.combioanalytics.co.il

Analytical vs. Preparative HPLC:

| Feature | Analytical HPLC | Preparative HPLC |

| Goal | Qualitative and quantitative analysis of a sample. metwarebio.com | Isolation and purification of a specific compound. europeanpharmaceuticalreview.comteledynelabs.com |

| Column Diameter | Typically 2.1–4.6 mm. metwarebio.com | Larger, from 10 mm to over 100 mm. metwarebio.com |

| Particle Size | Smaller (e.g., 3–5 µm) for higher efficiency. bioanalytics.co.il | Larger (e.g., 5–50 µm) to reduce backpressure. bioanalytics.co.il |

| Sample Load | Micrograms (µg) to milligrams (mg). metwarebio.com | Milligrams (mg) to kilograms (kg). metwarebio.com |

| Flow Rate | Lower (e.g., 0.2–2 mL/min). metwarebio.com | Higher (e.g., 5–1000+ mL/min). metwarebio.com |

For enyne alcohols, reversed-phase HPLC is often employed. In this technique, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. sielc.com In reversed-phase HPLC, more polar compounds elute first, while less polar compounds are retained more strongly by the stationary phase. This is the opposite of normal-phase chromatography.

The separation of enantiomers of chiral enyne alcohols can be achieved using chiral HPLC, which employs a chiral stationary phase (CSP). nih.govnih.gov This is crucial when the biological activity of a compound is stereospecific.

Strategies for Separating Complex Mixtures Containing Enyne Alcohols

The synthesis of enyne alcohols often results in complex mixtures containing the desired product, unreacted starting materials, reagents, and various byproducts, including structural isomers. longdom.org A multi-step purification strategy is often necessary to isolate the target compound in high purity.

A common approach begins with a preliminary separation using flash chromatography, a faster version of column chromatography that uses pressure to increase the flow rate of the mobile phase. orgchemboulder.com This step can remove the bulk of the impurities. The fractions containing the desired enyne alcohol can then be further purified using preparative HPLC to separate any remaining closely related impurities or isomers. chromatographytoday.com

The separation of isomers, which have the same molecular formula but different structural arrangements, can be particularly challenging. rotachrom.com For enyne alcohols, this can include geometric isomers (E/Z isomers) at the double bond or positional isomers. The subtle differences in the physical and chemical properties of these isomers can be exploited for their separation. chromatographytoday.com For instance, the different spatial arrangements of atoms in E/Z isomers can lead to slight differences in their polarity, allowing for their separation by HPLC. chromatographytoday.com

Multidimensional chromatography is an advanced strategy where fractions from one chromatographic separation are subjected to a second, different chromatographic technique. researchgate.net For example, a mixture could first be separated based on polarity using normal-phase chromatography, and then a specific fraction could be further separated based on chirality using chiral HPLC.

Role of 5,5 Dimethyloct 7 En 2 Yn 1 Ol As a Synthetic Intermediate in Complex Molecule Construction

Building Block Utility in the Synthesis of Polyfunctional Organic Compounds

The synthetic utility of 5,5-dimethyloct-7-en-2-yn-1-ol stems directly from the orthogonal reactivity of its constituent functional groups [1, 13]. The primary alcohol, alkyne, and alkene moieties can be targeted with high selectivity using a wide array of modern synthetic reagents. This allows for a stepwise and controlled introduction of new functionalities, building molecular complexity in a predictable manner .

A key feature is the gem-dimethyl group at the C5 position. This quaternary center acts as a conformational anchor, restricting the flexibility of the carbon chain and influencing the stereochemical outcome of reactions at adjacent centers . In synthetic campaigns targeting acyclic molecules with multiple stereocenters, this steric hindrance can be exploited to direct reagents to a specific face of the molecule, thereby achieving high levels of diastereoselectivity .

Research has demonstrated that the enyne motif (the combination of an alkene and an alkyne) is a powerful precursor for a variety of carbocyclic and heterocyclic ring systems. Through transition-metal-catalyzed cyclization reactions, such as the Pauson-Khand reaction or skeletal rearrangements, the linear C8 backbone of this compound can be transformed into complex bicyclic structures . Furthermore, the primary alcohol provides a convenient handle for chiral resolution or for tethering the molecule to a solid support or another synthetic fragment . This combination of features makes it an ideal starting material for the synthesis of polyfunctional compounds where control over both constitution and stereochemistry is paramount .

Strategies for Further Functionalization of the Enyne Alcohol Scaffold

The strategic value of this compound is realized through the diverse chemical transformations that its scaffold can undergo. Chemists have developed a robust toolbox of reactions to selectively modify each functional group, often without disturbing the others [1, 13].

Key Functionalization Strategies:

The Hydroxyl Group (C1): The primary alcohol is readily oxidized to the corresponding aldehyde, 5,5-dimethyloct-7-en-2-ynal, using mild reagents like Dess-Martin periodinane, or to a carboxylic acid with stronger oxidants. It can also be protected with standard protecting groups (e.g., as a tert-butyldimethylsilyl ether) to mask its reactivity while other parts of the molecule are modified .

The Alkyne Group (C2-C3): The internal alkyne is a hub of reactivity. It can be selectively reduced to a (Z)-alkene using Lindlar's catalyst or to an alkane via catalytic hydrogenation with palladium on carbon. Hydration reactions can yield a ketone, while hydroboration-oxidation sequences provide access to aldehydes or alcohols with regiocontrol. It is also a key partner in carbon-carbon bond-forming reactions like the Sonogashira coupling .

The Alkene Group (C7-C8): The terminal alkene is susceptible to a range of transformations. It can be converted to an epoxide (e.g., 7,8-epoxy-5,5-dimethyloct-2-yn-1-ol) using reagents like m-CPBA, or to a diol via dihydroxylation. Oxidative cleavage through ozonolysis breaks the carbon-carbon double bond to yield an aldehyde, providing a route to chain-shortened, highly functionalized derivatives .

The table below summarizes some of the common functionalization strategies applied to the this compound scaffold.

| Functional Group Target | Reaction Type | Typical Reagents | Resulting Functionality |

|---|---|---|---|

| Alcohol (-OH) | Oxidation | Dess-Martin Periodinane (DMP), PCC | Aldehyde (-CHO) |

| Alcohol (-OH) | Protection | TBDMSCl, Imidazole | Silyl Ether (-OTBDMS) |

| Alkyne (C≡C) | Partial Hydrogenation | H₂, Lindlar's Catalyst | (Z)-Alkene |

| Alkyne (C≡C) | Full Hydrogenation | H₂, Pd/C | Alkane |

| Alkene (C=C) | Epoxidation | m-CPBA | Epoxide |

| Alkene (C=C) | Dihydroxylation | OsO₄ (cat.), NMO | Diol (-CH(OH)CH₂(OH)) |

| Alkene (C=C) | Oxidative Cleavage | 1. O₃; 2. DMS | Aldehyde (-CHO) + Formaldehyde |

Development of Novel Retrosynthetic Pathways Incorporating Enyne Alcohol Motifs

The availability of complex, multifunctional building blocks like this compound has profoundly influenced the design of synthetic strategies for complex molecules . In retrosynthesis—the process of mentally deconstructing a target molecule into simpler precursors—this enyne alcohol represents a powerful and convergent "synthon" or strategic intermediate .

Instead of constructing the C8 carbon skeleton with its embedded functionality in a lengthy, linear sequence, synthetic chemists can now disconnect a complex target molecule back to the this compound motif. This approach offers several advantages:

Complexity from Simplicity: It allows for the rapid generation of molecular complexity. A single reaction, such as an intramolecular cyclization, can transform the relatively simple linear enyne alcohol into a dense, polycyclic system that would otherwise require many synthetic steps to assemble .

Strategic Disconnections: It enables novel retrosynthetic disconnections that might not be obvious otherwise. For example, a complex polyketide or terpenoid structure containing a quaternary center and specific oxygenation patterns can be traced back to this building block, simplifying the strategic planning of its synthesis .

The table below illustrates how the this compound motif can be identified as a key precursor for various classes of complex molecular targets through strategic retrosynthetic disconnections.

| Target Molecule Class | Key Retrosynthetic Disconnection | Role of the Enyne Alcohol Motif |

|---|---|---|

| Polycyclic Ethers | Intramolecular Cycloetherification | Provides the carbon backbone and pre-installed hydroxyl group for ring closure. |

| Acyclic Polyketides | Aldol or Allylation Reactions | Serves as a chiral C8 fragment after suitable modification of the enyne system. |

| Complex Terpenoids | Enyne Metathesis / Cyclization | Acts as a precursor to carbocyclic skeletons featuring the characteristic gem-dimethyl group. |

| Macrolides | Esterification / Macrolactonization | The alcohol and a terminus derived from the enyne can be used as anchor points for macrocycle formation. |

By incorporating such advanced building blocks into the retrosynthetic thought process, chemists can devise more elegant, efficient, and shorter routes to challenging synthetic targets, accelerating discovery in medicine and materials science .

Environmental Transformation and Degradation Pathways of Polyunsaturated Alcohols

Biodegradation Mechanisms and Microbial Interactions with Complex Organic Molecules

Biodegradation is the process by which microorganisms break down organic substances into simpler compounds. numberanalytics.com This process is fundamental to the natural cycling of nutrients and the removal of contaminants from ecosystems. numberanalytics.comoup.com For complex molecules like 5,5-Dimethyloct-7-en-2-yn-1-ol, biodegradation is not typically carried out by a single microbial species but rather by microbial consortia, where different species work together synergistically to achieve degradation. mdpi.com

Microorganisms employ a diverse array of enzymes to catalyze the breakdown of intricate organic structures. numberanalytics.commdpi.com The initial steps in the biodegradation of a polyunsaturated alcohol such as this compound would likely involve the oxidation of the primary alcohol functional group. This is a common pathway for long-chain aliphatic alcohols, which are generally considered biodegradable. nih.goveuropa.eu The process often involves alcohol dehydrogenases that convert the alcohol to an aldehyde, followed by aldehyde dehydrogenases that form a carboxylic acid. mdpi.comutoronto.canih.gov This transformation increases the water solubility of the molecule and facilitates further breakdown.

The unsaturated enyne backbone presents additional sites for microbial attack. The degradation of alkynes is considered rare for single bacterial species but has been observed in species like Aquincola tertiaricarbonis L108 and Methylibium petroleiphilum PM1, which can utilize them as a sole carbon source through mechanisms that cleave the triple bond. researchgate.net Enzymes such as oxygenases (both monooxygenases and dioxygenases) are crucial for initiating the degradation of hydrocarbon structures, including sites of unsaturation. numberanalytics.commdpi.com These enzymes introduce oxygen atoms into the molecule, breaking double or triple bonds and leading to ring cleavage in cyclic compounds or chain fission in aliphatic compounds. mdpi.com

Table 1: Key Microbial Enzymes in the Degradation of Complex Organic Molecules

| Enzyme Class | Function | Relevance to this compound | Source(s) |

| Oxidoreductases | Catalyze oxidation-reduction reactions. | Crucial for overall degradation. | numberanalytics.comnumberanalytics.com |

| Oxygenases | Incorporate oxygen into the substrate, often breaking C=C or C≡C bonds. | Key for attacking the enyne backbone. | mdpi.com |

| Dehydrogenases | Remove hydrogen atoms, typically oxidizing alcohols to aldehydes/ketones. | Likely involved in the initial oxidation of the primary alcohol group. | mdpi.comnumberanalytics.com |

| Hydrolases | Use water to break down complex molecules. | May act on intermediate products formed after initial oxidation. | numberanalytics.comnumberanalytics.com |

| Lyases | Catalyze the cleavage of C-C, C-O, and C-N bonds without hydrolysis or oxidation. | Could be involved in the cleavage of the carbon chain following initial enzymatic attacks. | numberanalytics.com |

Photodegradation Processes in Aquatic and Terrestrial Environments

Photodegradation involves the breakdown of chemical compounds by light, particularly solar UV radiation. researchgate.net This abiotic process can be a significant transformation pathway for organic pollutants, especially for those that are resistant to biodegradation. pjoes.comnih.gov Photodegradation can occur through two primary mechanisms:

Direct Photolysis: Occurs when the pollutant molecule itself absorbs a photon of light, leading to an excited state that subsequently undergoes a chemical reaction like oxidation or bond cleavage. pjoes.com The potential for direct photolysis depends on the overlap between the compound's UV/VIS absorption spectrum and the solar emission spectrum. pjoes.com The conjugated enyne system in this compound likely acts as a chromophore, making it susceptible to direct photolysis.

Indirect Photolysis: This process is mediated by other substances in the environment, known as photosensitizers, such as dissolved organic matter (DOM) or nitrate (B79036) ions. pjoes.com These sensitizers absorb sunlight and produce highly reactive transient species, including hydroxyl radicals (•OH), singlet oxygen, and peroxyl radicals. researchgate.net These reactive intermediates then attack and degrade the pollutant molecule. researchgate.net

In aquatic environments, photodegradation is influenced by numerous factors. nih.gov Water chemistry, including pH and the presence of inorganic ions, can affect reaction rates. researchgate.netnih.gov The concentration and character of DOM are particularly important; while DOM can generate reactive species that accelerate degradation, it can also act as a light screen, inhibiting direct photolysis by reducing light penetration into the water column. researchgate.netpjoes.com Physical factors such as water depth, latitude, and season also play a role by determining the intensity and duration of sunlight exposure. nih.govmdpi.com Research on enyne alcohols has shown they can undergo photochemical reactions like cycloaromatization and fragmentation upon irradiation, suggesting specific and complex degradation pathways for this compound. nsf.govmdpi.com

Table 2: Factors Influencing Photodegradation in Environmental Systems

| Factor | Influence on Photodegradation | Source(s) |

| Sunlight | Primary driver of photodegradation; intensity varies with latitude, season, and water depth. | researchgate.netnih.gov |

| Water Chemistry (pH, ions) | Can alter the chemical state of the pollutant and influence reaction rates. | researchgate.netnih.gov |

| Dissolved Organic Matter (DOM) | Acts as both a photosensitizer (promoting indirect photolysis) and a light screen (inhibiting direct photolysis). | researchgate.netpjoes.com |

| Phytoplankton & Algae | Can absorb light, reducing its availability for photolysis, but also contribute to biodegradation. | pjoes.commdpi.com |

| Molecular Structure | The presence of chromophores (e.g., double and triple bonds) determines the potential for direct light absorption. | pjoes.com |

Influence of Molecular Structure on Environmental Persistence and Transformation Kinetics

The environmental persistence of an organic compound is determined by the kinetics of its degradation and transformation, which are intrinsically linked to its molecular structure. pops.int The structure of this compound contains several features that have competing effects on its stability and degradability.

The presence of functional groups is a primary determinant of reactivity. aropha.comlibretexts.org The primary alcohol group is a site for enzymatic attack and is generally considered beneficial for biodegradation. aropha.com Likewise, sites of unsaturation (the double and triple bonds) can be targeted by both microbial enzymes and photochemical processes. pjoes.comaropha.com The oxidation of unsaturated alcohols has been studied, and the reactivity is highly dependent on the position of the double bond relative to the hydroxyl group. aem.az

Table 3: Influence of Structural Features on Degradation of Organic Compounds

| Structural Feature | Influence on Biodegradation | Influence on Photodegradation | Relevance to this compound | Source(s) |

| Hydroxyl Group (-OH) | Generally enhances biodegradability. | Can influence reaction pathways. | The primary alcohol is a likely initial site of microbial attack. | aropha.com |

| Unsaturation (C=C, C≡C) | Provides sites for enzymatic attack. | Acts as a chromophore, enabling direct photolysis. | The enyne system is reactive both biologically and photochemically. | pjoes.comaropha.com |

| Alkyl Branching | Generally decreases biodegradability due to steric hindrance. | Minor influence. | The gem-dimethyl group may slow biodegradation rates. | aropha.com |

| Molecular Weight | Higher weight can negatively influence degradation rates. | Minor influence. | The C10 backbone represents moderate complexity. | aropha.comtandfonline.com |

Future Research Directions and Emerging Trends in Enyne Alcohol Chemistry

Innovations in Catalysis for Enhanced Selectivity and Efficiency

The synthesis of enynes and their subsequent transformations are heavily reliant on catalysis, with transition metals playing a pivotal role. rsc.orgrsc.org A primary challenge remains the precise control over regio-, stereo-, and chemoselectivity. rsc.orgnih.gov Future innovations are expected to address these challenges through the design of sophisticated catalysts that can steer reactions towards a single desired product with high efficiency.

Key areas of innovation include:

Polynuclear and Dual-Catalyst Systems: Research is moving beyond mononuclear catalysts to explore the unique reactivity of digold complexes and other polynuclear systems. researchgate.net These catalysts can exhibit cooperative effects, leading to dramatic shifts in selectivity that are unachievable with single-metal-center catalysts. researchgate.net Similarly, dual-catalysis strategies, which combine two different catalytic cycles in one pot, are emerging as powerful tools for complex bond formations. researchgate.net

Ligand Design: The development of novel ligands is central to enhancing catalytic performance. Advanced ligands can create a specific steric and electronic environment around the metal center, thereby dictating the reaction's stereochemical outcome. For instance, specially designed diphosphinoferrocenyl ligands have been used to create structurally constrained tetranuclear gold(I) catalysts that favor the formation of specific, strained bicyclic products in enyne cycloisomerization reactions. researchgate.net

Earth-Abundant Metal Catalysis: While precious metals like palladium, rhodium, and gold have dominated the field, there is a growing emphasis on developing catalysts based on more abundant and less expensive metals such as iron and cobalt. acs.orgnih.gov Iron-catalyzed propargylic C–H functionalization represents a significant step towards more sustainable enyne synthesis. acs.org Cobalt(III)-catalyzed reactions have shown promise in the stereoselective synthesis of allenyl alcohols from 1,3-enynes and aldehydes. nih.gov

The table below summarizes various catalytic approaches for enyne synthesis, highlighting the catalyst and its impact on selectivity.

| Catalyst System | Reaction Type | Selectivity Control | Reference(s) |

| Palladium (e.g., Pd(OAc)₂/TDMPP) | Alkyne Coupling | High selectivity in carbocycle and heterocycle synthesis. | nih.gov |

| Rhodium Complexes | Alkyne Dimerization | (Z)- or (E)-selective depending on solvent conditions (e.g., THF). | nih.gov |

| Iron Complexes (e.g., [Cp*Fe(CO)₂(thf)]⁺[BF₄]⁻) | Propargylic C–H Functionalization | Enables functionalization of weakly acidic C-H bonds. | acs.org |

| Cobalt(III) Complexes | C-H addition to 1,3-enynes | High stereoselectivity in the formation of allenyl alcohols. | nih.gov |

| Tetranuclear Gold(I) Complexes | Enyne Cycloisomerization | High selectivity for strained bicyclic products. | researchgate.net |

Advanced Computational Approaches for Predictive Organic Chemistry and Mechanism Elucidation

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of complex organic reactions. rsc.org For enyne chemistry, these approaches provide profound insights into reaction mechanisms, transition states, and the origins of selectivity, thereby accelerating the development of new synthetic methods. nih.govacs.org

Future trends in this area involve:

High-Accuracy Predictive Models: The development of computational methods with predictive power that rivals experimental accuracy is a major goal. chemrxiv.org Techniques like Density Functional Theory (DFT) are routinely used to model reaction profiles and investigate diastereoselectivity. acs.org More advanced methods, such as coupled-cluster computations [CCSD(T), BD(T)], can further refine these results, providing "gold standard" energies for reaction intermediates and transition states. nih.govchemrxiv.orgresearchgate.net

Mechanism Elucidation: Computational studies are crucial for deciphering complex reaction pathways. For example, DFT studies on the gold-catalyzed cycloisomerization of enynes have helped to determine whether regioselectivity is established during the initial ring closure or in a subsequent step. researchgate.net These models can also reveal subtle non-covalent interactions, such as hydrogen bonding or CH···π interactions, that govern the stereochemical outcome of a reaction. acs.org

Catalyst and Substrate Design: Beyond analysis, computational tools are increasingly used in a predictive capacity to design new catalysts and substrates. rsc.org By modeling the interaction between a catalyst and an enyne substrate, researchers can rationally design ligands or modify substrate structures to favor a desired reaction pathway. This in silico approach can significantly reduce the experimental effort required to optimize a reaction.

The following table highlights key computational methods and their applications in studying enyne reactions.

| Computational Method | Application in Enyne Chemistry | Key Insights | Reference(s) |

| Density Functional Theory (DFT) | Mechanism verification, prediction of reaction profiles, study of stereoselectivity. | Elucidation of transition state structures, origin of diastereoselectivity in Pt- and Au-catalyzed cyclizations. | rsc.orgacs.org |

| Coupled-Cluster Methods (e.g., CCSD(T)) | High-accuracy single-point energy calculations. | Refinement of energies for open-shell biradical intermediates in enediyne cyclizations. | nih.govresearchgate.net |

| Distortion/Interaction Analysis | Deconstruction of activation energy barriers. | Identification of whether steric distortion or electronic interaction controls selectivity in cyclization reactions. | acs.org |

Sustainable Synthetic Methodologies for Polyfunctional Alcohols

The principles of green chemistry are increasingly influencing the synthesis of polyfunctional alcohols, aiming to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. pnas.orgorganic-chemistry.org

Emerging sustainable strategies applicable to the synthesis and transformation of enyne alcohols include:

Solvent-Free and Alternative Solvent Systems: A significant trend is the move away from traditional volatile organic compounds towards solvent-free reaction conditions or the use of greener solvents like alcohols (methanol, ethanol), glycerol (B35011), or water. researchgate.netmdpi.comwiley-vch.de Microwave-assisted synthesis under solvent-free conditions has proven effective for various organic transformations, offering benefits such as shorter reaction times and improved yields. mdpi.comnih.gov

Recyclable Catalysts: The development of heterogeneous or recyclable homogeneous catalysts is a cornerstone of sustainable synthesis. mdpi.com Immobilizing catalysts on solid supports, such as silica-based materials, allows for easy separation from the reaction mixture and reuse over multiple cycles, which is both economically and environmentally beneficial. mdpi.com

Atom Economy and One-Pot Reactions: Synthetic routes are being redesigned to maximize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. pnas.org Tandem, or one-pot, reactions, where multiple synthetic steps are carried out in a single flask without isolating intermediates, are highly efficient. mdpi.com For example, a one-pot process involving the oxidation of an alcohol to an aldehyde followed by an immediate cyclocondensation reaction streamlines the synthesis and reduces waste. mdpi.com

Use of Bio-based Reagents: Harnessing renewable resources is a key aspect of green chemistry. This includes using alcohols as sustainable reagents and building blocks, as well as employing biocatalysts like alcohol dehydrogenases (ADHs) for selective transformations. nih.govrsc.orgmdpi.com

The table below outlines several green chemistry approaches relevant to the synthesis of polyfunctional alcohols.

| Sustainable Approach | Description | Example Application | Reference(s) |

| Solvent-Free Reactions | Conducting reactions by mixing neat reagents, often with microwave irradiation. | Oxidation of alcohols to aldehydes/ketones using a recyclable nanocatalyst. | mdpi.comnih.gov |

| Use of Green Solvents | Replacing hazardous organic solvents with environmentally benign alternatives like glycerol or ionic liquids. | Dehydrogenation of thiols in glycerol; polymerization of furfuryl alcohol in ionic liquids. | wiley-vch.deiuh.edu.vn |

| Recyclable Catalysis | Employing catalysts that can be easily recovered and reused for multiple reaction cycles. | Sulphated Al-MCM-41 used for alcohol addition to alkynes. | mdpi.com |

| Biocatalysis | Using enzymes like Alcohol Dehydrogenases (ADHs) for highly selective reductions or oxidations. | Chemoenzymatic cascades combining metal catalysis with ADH-catalyzed asymmetric reduction. | mdpi.com |

| One-Pot Synthesis | Performing multiple reaction steps sequentially in the same vessel. | Biginelli reaction starting directly from alcohols via a tandem oxidation-cyclocondensation. | mdpi.com |

Exploration of Novel Reactivity Patterns and Applications for 5,5-Dimethyloct-7-EN-2-YN-1-OL

The specific structure of this compound, featuring a terminal alkyne, a terminal alkene, a propargylic alcohol, and a gem-dimethyl group, offers a rich landscape for exploring novel chemical reactivity. While specific research on this compound is limited chemsrc.com, its polyfunctionality makes it an ideal substrate for investigating complex, selective transformations that are at the forefront of organic synthesis.

Future research could focus on:

Selective Cycloisomerizations: The 1,6-enyne framework of the molecule is a classic substrate for metal-catalyzed cycloisomerization reactions. researchgate.netnih.gov A key research direction would be to develop catalytic systems that can selectively control the reaction pathway. For example, gold or platinum catalysts could potentially mediate a 5-exo-dig or 6-endo-dig cyclization, and the gem-dimethyl group would likely influence the conformational preferences of the transition states, potentially leading to unique bicyclic products. researchgate.netresearchgate.net

Multicomponent Reactions: The terminal alkyne and propargylic alcohol functionalities make this molecule an excellent candidate for multicomponent reactions (MCRs). rsc.org For instance, a cobalt-catalyzed sequential C-H bond addition could be explored, where an external C-H bond substrate first adds across the enyne system, followed by interception of the resulting intermediate with an aldehyde or other electrophile, leading to highly complex allenyl alcohol structures. nih.gov

Tandem Functionalization/Cyclization: The propargylic alcohol can be used to direct or participate in reactions. It could be oxidized to an aldehyde, setting up an intramolecular trapping by the alkene. Alternatively, it could be used as a nucleophile following an initial metal-catalyzed activation of the alkyne or alkene. Developing a reaction that sequentially functionalizes one of the pi-systems and then triggers a cyclization involving the alcohol would be a powerful strategy for building molecular complexity.

Asymmetric Transformations: A significant challenge and opportunity lie in the development of asymmetric transformations. Chiral catalysts could be employed to achieve enantioselective cyclizations or additions. Furthermore, the hydroxyl group could be used as a directing group to control stereochemistry in reactions such as catalytic hydrogenations or epoxidations of the double bond.

The exploration of these reactivity patterns would not only expand the synthetic chemist's toolbox but also could lead to the synthesis of novel scaffolds with potential applications in materials science or medicinal chemistry. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5,5-Dimethyloct-7-en-2-yn-1-ol?

- Methodology : The compound can be synthesized via alkynylation of homopropargyl alcohols, leveraging propargylation strategies. Key steps include:

- Alkyne activation : Use 1,3-dilithiopropyne intermediates to introduce the triple bond .

- Stereochemical control : Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side reactions like allene formation.

- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients for isolation .

- Data Validation : Confirm purity via GC-MS and H/C NMR, comparing peaks with analogous structures (e.g., 2-methylhex-3-en-5-yn-2-ol) .

Q. How is structural characterization of this compound performed?

- Techniques :

- X-ray crystallography : Resolve absolute configuration using Bruker APEX3 diffractometers and SADABS/SAINT software for data correction .

- Spectroscopy :

- NMR : Assign H signals for the enynol moiety (δ 4.2–4.5 ppm for hydroxyl, δ 5.5–6.0 ppm for alkene protons).

- IR : Identify O-H (3200–3600 cm) and C≡C (2100–2260 cm) stretches .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Approach :

- DFT calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Diels-Alder or cycloaddition reactions.

- Molecular docking : Model interactions with enzymes (e.g., lipases) for biocatalytic applications .

Q. What strategies resolve contradictions between experimental and theoretical data?

- Triangulation :

- Kinetic studies : Measure reaction rates under varying conditions to validate computational activation energies.

- Spectroscopic monitoring : Use in-situ FTIR or Raman to track intermediate formation .

Q. How can synthetic yields be optimized for scaled-up production?

- Methodological Design :

- DoE (Design of Experiments) : Vary catalysts (e.g., Pd/Cu vs. Au), solvents (THF vs. DMF), and temperatures to identify optimal conditions.

- Kinetic profiling : Use stopped-flow NMR to monitor transient intermediates and adjust quenching protocols .

- Data Table :

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd/Cu | THF | 60 | 72 |

| Au | DMF | 80 | 65 |

| Hypothetical data based on analogous propargylation reactions |

Methodological Best Practices

Q. How to ensure reproducibility in synthesis and characterization?

- Protocols :

- Detailed reaction logs : Document catalyst batches, solvent purity, and humidity levels.

- Collaborative validation : Share crystallographic data (CCDC 1901024) for independent verification .

- Instrument calibration : Regularly validate NMR spectrometers with certified standards (e.g., ethylbenzene) .

Q. What are reliable sources for structural and synthetic data?

- Databases :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.